

Application Notes: Solid-Phase Extraction of Amygdalin from Medicinal Plants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Laetile*

Cat. No.: B1674323

[Get Quote](#)

Introduction

Amygdalin, a cyanogenic glycoside, is a prominent secondary metabolite found in the seeds of many plants belonging to the Rosaceae family, such as apricots (*Prunus armeniaca*), almonds (*Prunus dulcis*), and peaches (*Prunus persica*). It is a molecule of significant interest to researchers in the fields of pharmacology and drug development due to its traditional use and ongoing investigation into its potential therapeutic properties. The accurate quantification of amygdalin in plant matrices is crucial for quality control, standardization of herbal products, and pharmacological studies.

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that offers a simple, rapid, and selective method for the isolation and concentration of amygdalin from complex plant extracts prior to analytical determination.^{[1][2]} This application note provides a detailed protocol for the solid-phase extraction of amygdalin from medicinal plants, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Principle of Solid-Phase Extraction for Amygdalin

The SPE method for amygdalin typically employs a reversed-phase sorbent, such as C18. The principle is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. In this application, the polar amygdalin molecule is retained on the nonpolar C18 sorbent from an aqueous plant extract. Interfering, more polar compounds are washed away, after which the retained amygdalin is eluted with a less polar organic solvent like

methanol. This process effectively cleans up the sample and concentrates the analyte, leading to improved chromatographic analysis and detection limits.

Experimental Protocols

1. Sample Preparation: Reflux Extraction

This protocol is optimized for the extraction of amygdalin from medicinal plant materials such as apricot kernels or *Prunus tomentosa* seeds.^{[3][4][5]}

- Materials and Reagents:

- Dried plant material (e.g., apricot kernels)
- Deionized water
- Citric acid
- Grinder or mill
- Reflux apparatus (round-bottom flask, condenser)
- Heating mantle or water bath
- Filter paper

- Procedure:

- Grind the dried plant material into a fine powder.
- Weigh an appropriate amount of the powdered sample (e.g., 10 g) and transfer it to a round-bottom flask.
- Prepare an extraction solvent of 0.1% citric acid in deionized water. The addition of citric acid helps to inhibit the enzymatic hydrolysis of amygdalin.
- Add the extraction solvent to the flask at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

- Set up the reflux apparatus and heat the mixture in a water bath set to 60°C for 2.5 hours. It is crucial to maintain the temperature below 100°C to prevent the epimerization of amygdalin to neoamygdalin.
- After reflux, allow the mixture to cool to room temperature.
- Filter the extract through filter paper to remove solid plant debris. The resulting filtrate is now ready for solid-phase extraction.

2. Solid-Phase Extraction (SPE) Protocol

This protocol details the use of a C18 SPE cartridge for the cleanup and concentration of amygdalin from the aqueous plant extract.

- Materials and Reagents:

- C18 SPE cartridges (e.g., 500 mg, 6 mL)
- SPE manifold
- Methanol (HPLC grade)
- Deionized water
- Aqueous plant extract from the previous step

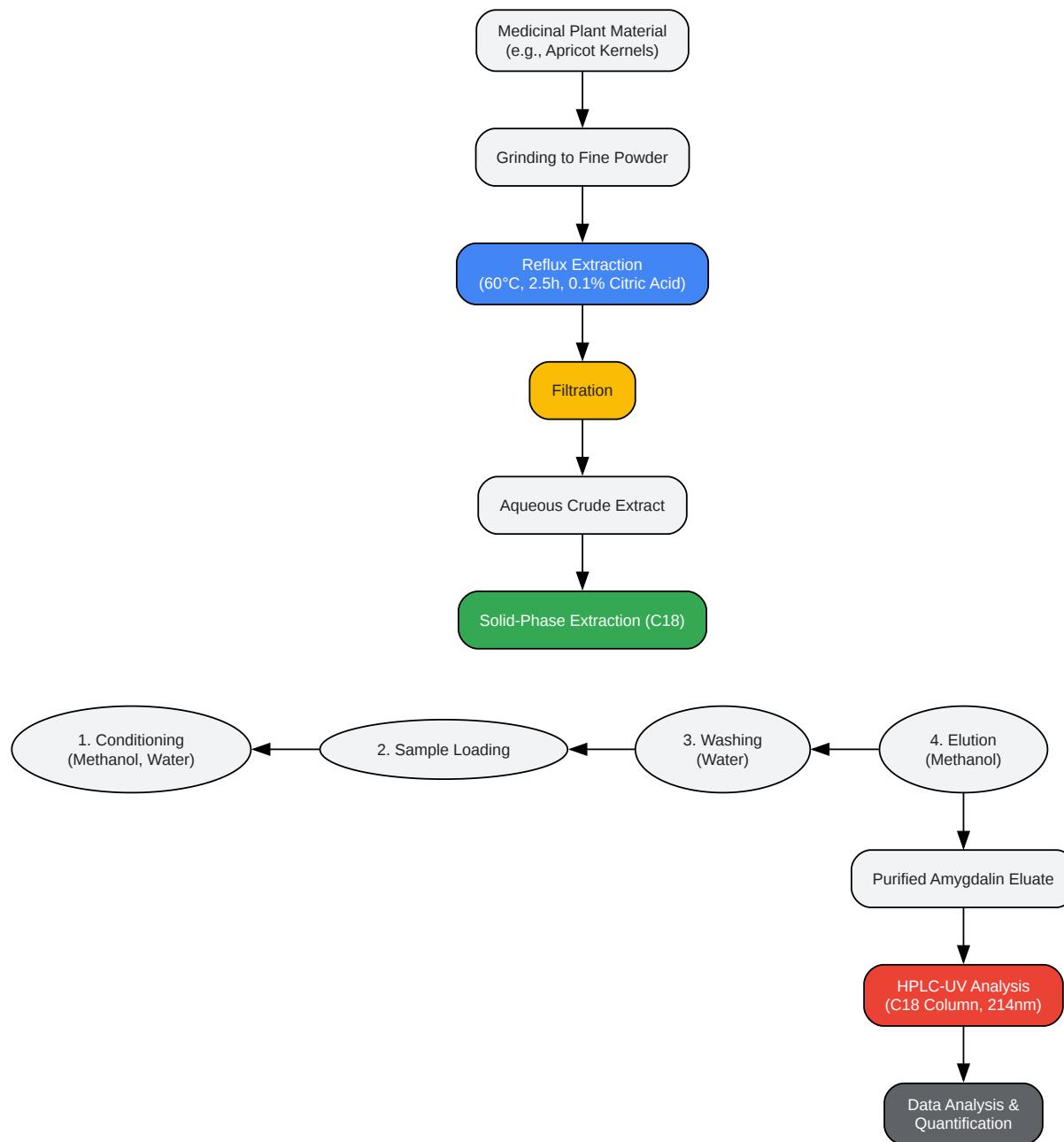
- Procedure:

- Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
- Loading: Load a specific volume of the aqueous plant extract (e.g., 10 mL) onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
- Elution: Elute the retained amygdalin from the cartridge by passing 5 mL of methanol through it at a flow rate of approximately 4 mL/min.

- Collect the eluate in a clean collection tube. This solution contains the purified amygdalin.
- The eluate can then be evaporated to dryness and reconstituted in a smaller volume of the HPLC mobile phase for further concentration, or directly injected into the HPLC system for analysis.

3. HPLC Quantification of Amygdalin

- Instrumentation and Conditions:
 - HPLC System: A standard HPLC system equipped with a UV detector.
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - Mobile Phase: An isocratic mobile phase of methanol and water in a ratio of 15:85 (v/v) is commonly used.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 214 nm.
 - Injection Volume: 20 µL.
- Procedure:
 - Prepare a series of standard solutions of amygdalin of known concentrations in the mobile phase to construct a calibration curve.
 - Inject the prepared standards and the sample eluate from the SPE step into the HPLC system.
 - Identify the amygdalin peak in the sample chromatogram by comparing its retention time with that of the amygdalin standard.
 - Quantify the amount of amygdalin in the sample by using the peak area and the calibration curve.


Data Presentation

The following table summarizes quantitative data from studies on the solid-phase extraction of amygdalin.

Plant Material	SPE Sorbent	Initial Amygdalin Content/Relative	Final Amygdalin Content/Relative	Recovery Rate	Reference
		Content	Content		
Apricot Kernel	C18	4.44% (without SPE)	4.13% (with SPE)	-	
Prunus tomentosa	C18	4.18% (without SPE)	4.00% (with SPE)	-	
Apricot Kernel	MWNT	4.44% (without SPE)	4.32% (with SPE)	-	
Prunus tomentosa	MWNT	4.18% (without SPE)	4.09% (with SPE)	-	
Apricot Kernel Debitterizing Wastewater	XDA-1 Resin	34.04%	61.58%	88.75%	
Apple Seeds (Malus pumila)	-	-	2.28 mg/g (dry weight)	-	

Visualizations

Experimental Workflow for Amygdalin Extraction and Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for amygdalin extraction and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and quantitation of amygdalin in Apricot-kernel and Prunus Tomentosa Thunb. by HPLC with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Isolation and quantitation of amygdalin in Apricot-kernel and Prunus Tomentosa Thunb. by HPLC with solid-phase extraction. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes: Solid-Phase Extraction of Amygdalin from Medicinal Plants]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1674323#solid-phase-extraction-of-amygdalin-from-medicinal-plants>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com